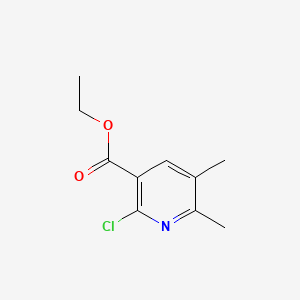
N-Desethyl Sunitinib-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desethyl Sunitinib-d5: is a deuterated labeled metabolite of Sunitinib, a potent tyrosine kinase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Sunitinib. The deuterium labeling helps in tracing the compound during metabolic studies, providing insights into its behavior and interactions within biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Desethyl Sunitinib-d5 involves the deuteration of N-Desethyl Sunitinib. The process typically includes the substitution of hydrogen atoms with deuterium in the presence of deuterated reagents. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired product quality. The production is carried out under stringent conditions to maintain consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions: N-Desethyl Sunitinib-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized metabolites.
Reduction: This reaction involves the gain of electrons or hydrogen, resulting in reduced metabolites.
Substitution: This reaction involves the replacement of one atom or group with another, often used in the synthesis of labeled compounds
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under controlled conditions.
Substitution: Common reagents include deuterated solvents and catalysts to facilitate the incorporation of deuterium
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted metabolites of this compound, which are used in further research and analysis .
Applications De Recherche Scientifique
Chemistry: N-Desethyl Sunitinib-d5 is used in the study of chemical reactions and mechanisms, particularly in understanding the behavior of deuterated compounds in various chemical environments .
Biology: In biological research, this compound is used to trace metabolic pathways and study the pharmacokinetics of Sunitinib. It helps in identifying the metabolites formed and their interactions within biological systems .
Medicine: In medical research, this compound is used to study the efficacy and safety of Sunitinib in treating various cancers. It helps in understanding the drug’s metabolism and potential side effects .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs. It helps in optimizing drug formulations and ensuring their safety and efficacy .
Mécanisme D'action
N-Desethyl Sunitinib-d5 exerts its effects by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT . These receptors play crucial roles in tumor growth, angiogenesis, and metastasis. By inhibiting these receptors, this compound disrupts the signaling pathways involved in cancer progression, leading to reduced tumor growth and angiogenesis .
Comparaison Avec Des Composés Similaires
N-Desethyl Sunitinib: The non-deuterated form of N-Desethyl Sunitinib-d5, used in similar research applications.
Sunitinib-N-oxide: Another metabolite of Sunitinib, formed through oxidation.
Sunitinib: The parent compound, a potent tyrosine kinase inhibitor used in cancer treatment .
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying the compound’s metabolic pathways. The deuterium atoms help in differentiating the labeled compound from its non-labeled counterparts, allowing for more precise and accurate research .
Propriétés
IUPAC Name |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-[2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]-1H-pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2/c1-4-22-7-8-23-20(27)18-11(2)17(24-12(18)3)10-15-14-9-13(21)5-6-16(14)25-19(15)26/h5-6,9-10,22,24H,4,7-8H2,1-3H3,(H,23,27)(H,25,26)/b15-10-/i1D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZNIAKSBJKPQC-WTRGBYKBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NCCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one-d15](/img/structure/B565111.png)

![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline-d3](/img/structure/B565115.png)
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline-d3](/img/structure/B565116.png)
